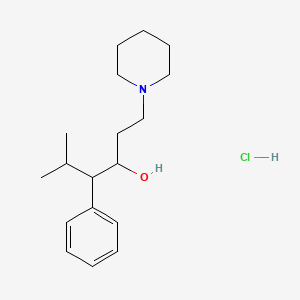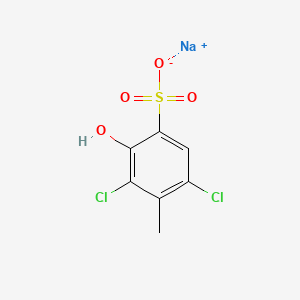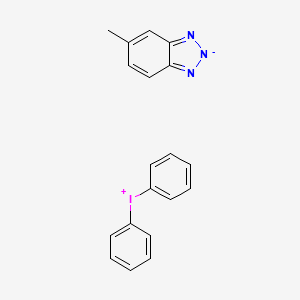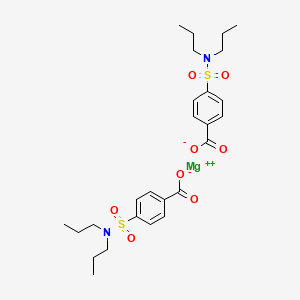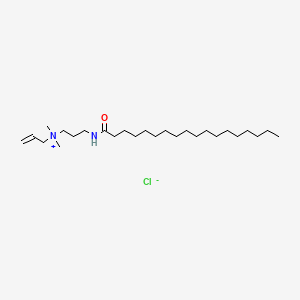
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is a complex organic compound known for its vibrant color and unique chemical properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration. The compound is part of the azo dye family, which is characterized by the presence of one or more azo groups (-N=N-) that link aromatic rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,4-diaminophenylamine using sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 5-sulphosalicylic acid under alkaline conditions to form the desired azo compound .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reactant concentrations. The final product is often purified through crystallization or filtration techniques to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically break the azo bond, resulting in the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium dithionite or zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques to differentiate between cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Widely used as a dye in textiles, leather, and paper industries
Mecanismo De Acción
The compound exerts its effects primarily through its azo group, which can participate in various chemical reactions. The azo group can undergo reduction to form aromatic amines, which can interact with biological molecules. The sulfonic acid group enhances the compound’s solubility in water, making it useful in aqueous environments. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Direct Black 38: Another azo dye with similar applications but different structural features.
Congo Red: A well-known azo dye used in histology and as an indicator.
Methyl Orange: An azo dye commonly used as a pH indicator .
Uniqueness
3-((2,4-Diaminophenyl)azo)-5-sulphosalicylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties. Its ability to form stable complexes with metal ions and its high solubility in water make it particularly valuable in various scientific and industrial applications .
Propiedades
Número CAS |
94236-86-9 |
|---|---|
Fórmula molecular |
C13H12N4O6S |
Peso molecular |
352.32 g/mol |
Nombre IUPAC |
3-[(2,4-diaminophenyl)diazenyl]-2-hydroxy-5-sulfobenzoic acid |
InChI |
InChI=1S/C13H12N4O6S/c14-6-1-2-10(9(15)3-6)16-17-11-5-7(24(21,22)23)4-8(12(11)18)13(19)20/h1-5,18H,14-15H2,(H,19,20)(H,21,22,23) |
Clave InChI |
NIBIQWLKEOSZCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)N)N=NC2=CC(=CC(=C2O)C(=O)O)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




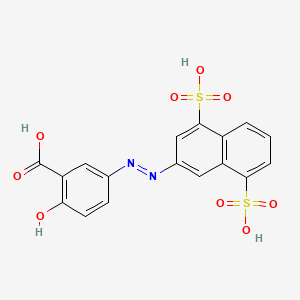
![dihydrogen phosphate;2-heptadecyl-3-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-3-ium-3-yl)ethyl]-4,5-dihydro-1H-imidazol-3-ium](/img/structure/B12676814.png)
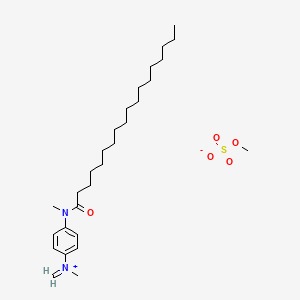
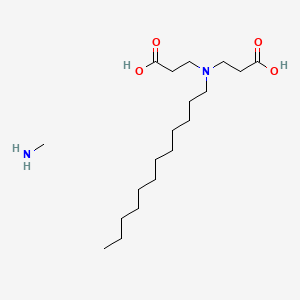
![1-[(2-Ethylhexyl)amino]-4-[(3-methoxypropyl)amino]anthraquinone](/img/structure/B12676826.png)
![Methyl 2-[(3-phenylpropylidene)amino]benzoate](/img/structure/B12676831.png)
